SKF-86002

p38α MAPK Binding Thermodynamics Isothermal Titration Calorimetry

SKF-86002 is a first-generation, orally active p38α/β MAPK inhibitor and cytokine-suppressive anti-inflammatory drug (CSAID). Its unique polypharmacology—simultaneous inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LO)—is absent in SB203580, BIRB-796, Losmapimod, and all later-generation p38 inhibitors. This dual arachidonic acid pathway blockade makes it the only single-agent control for protocols where selective COX inhibitors (naproxen, indomethacin) or 5-LO inhibitors fail to block the complementary arm. With moderate binding affinity (Kd ~83 nM) and rapid reversibility, SKF-86002 enables washout studies impossible with slow-binding clinical candidates. Validated in 2023 synucleinopathy models. Select when complete p38 ablation is undesirable.

Molecular Formula C16H12FN3S
Molecular Weight 297.4 g/mol
CAS No. 72873-74-6
Cat. No. B1681801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF-86002
CAS72873-74-6
Synonyms6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole
PTC299
SK and F 86002
SK and F 86002-A(2)
SKF 86002
SKF86002
Molecular FormulaC16H12FN3S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2
InChIKeyYOELZIQOLWZLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 300 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SKF-86002 for Research Procurement: A First-Generation p38α MAPK Inhibitor with Dual Arachidonic Acid Metabolism Inhibition


SKF-86002 (CAS 72873-74-6) is a first-generation, orally active, ATP-competitive p38α/β MAPK inhibitor and a member of the cytokine-suppressive anti-inflammatory drug (CSAID) class . It belongs to the dihydroimidazo thiazoline chemotype and was the lead compound from which later pyridinyl imidazole inhibitors (including SB203580) were derived [1]. Beyond p38α/β inhibition (IC50 = 0.5–1 μM), SKF-86002 is distinguished by its intrinsic dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LO)-mediated arachidonic acid metabolism [2]. This polypharmacological profile is structurally unique among p38 MAPK inhibitors and defines its primary differential utility in research settings.

Why SKF-86002 Cannot Be Interchanged with Other p38α MAPK Inhibitors in Research Protocols


Substituting SKF-86002 with other p38α MAPK inhibitors (e.g., SB203580, BIRB-796, VX-745, Losmapimod, Talmapimod) is not scientifically equivalent for two principal reasons. First, SKF-86002 possesses a dual arachidonic acid metabolism inhibition phenotype (COX plus 5-LO) that is absent in all subsequent generation p38α inhibitors [1]. Second, SKF-86002 exhibits a moderate binding affinity (Kd ~83 nM; Ka ~10⁷ M⁻¹) that is distinct from both weaker probes and ultra-potent clinical candidates—this property, combined with its oral bioavailability, makes it uniquely suited for studies where complete p38α pathway ablation is undesirable [2]. Generic substitution with any single-target p38α inhibitor would fundamentally alter the pharmacological readout and confound data interpretation.

SKF-86002 Differential Evidence: Quantitative Comparison Against Closest p38α MAPK Analogs


SKF-86002 vs. SB203580: Binding Affinity and Thermodynamic Comparison by ITC

In a direct head-to-head comparison using isothermal titration calorimetry (ITC) at 25°C and pH 7.4, SKF-86002 bound to p38α MAPK (isoforms 1 and 2) with a binding constant (Ka) of approximately 1 × 10⁷ M⁻¹, whereas the clinically optimized comparator SB203580 exhibited a Ka of ~1 × 10⁸ M⁻¹ [1]. The binding enthalpy (ΔHb) for SKF-86002 was -54 ± 3 kJ mol⁻¹, compared to -84 ± 3 kJ mol⁻¹ for the higher-affinity p38 INH.1 [1].

p38α MAPK Binding Thermodynamics Isothermal Titration Calorimetry

SKF-86002 vs. Single-Target p38α Inhibitors: Dual COX/5-LO Inhibition as a Class-Defining Distinction

Unlike all subsequent generation p38α MAPK inhibitors (e.g., SB203580, BIRB-796, VX-745, Losmapimod, Talmapimod) that lack intrinsic arachidonic acid pathway activity, SKF-86002 directly inhibits both cyclooxygenase and 5-lipoxygenase-mediated eicosanoid production [1]. In comparative assays, SKF-86002 inhibited prostaglandin H2 (PGH2) synthase with an IC50 of 120 μM, whereas the selective COX inhibitor indomethacin is inactive against 5-LO-mediated leukotriene generation .

Arachidonic Acid Metabolism Dual Inhibition COX 5-Lipoxygenase

SKF-86002 vs. SB203580 and BIRB-796: p38α MAPK Binding Kinetics Characterization

Real-time monitoring of p38α MAPK binding using SKF-86002 as a fluoroprobe demonstrated that the clinical-stage inhibitor BIRB-796 (doramapimod) acts as a slow binder to p38α, whereas PNU-120596 exhibits rapid binding [1]. Comparative binding kinetics data between SKF-86002 and BIRB-796 in this assay context distinguish their residence times on the kinase, a parameter correlated with cellular efficacy duration [1].

Binding Kinetics Fluoroprobe Real-Time Monitoring

SKF-86002 vs. Selective COX Inhibitors: Activity in COX-Insensitive Inflammation Models

In cross-study comparable in vivo assays, SKF-86002 (oral administration) inhibited arachidonic acid-induced edema in mouse ear and rat paw models, as well as carrageenan-induced cell infiltration, whereas the selective COX inhibitors naproxen and indomethacin were inactive in these COX-resistant inflammation models [1]. The dual COX/5-LO inhibitor phenidone also demonstrated efficacy, but SKF-86002 exhibited superior potency .

In Vivo Anti-Inflammatory Arachidonic Acid Edema COX-Resistant Models

SKF-86002 vs. SB203580: Functional Divergence in p38α MAPK vs. ERK1/2 Pathway Crosstalk

In a direct head-to-head comparison in human coronary smooth muscle cells, both SKF-86002 and SB203580 (each at 10 μM) potently inhibited angiotensin II-induced p38 MAPK activation [1]. Notably, both compounds enhanced angiotensin II-mediated ERK1/2 activation [1].

p38 MAPK ERK1/2 Angiotensin II Vascular Smooth Muscle

Recommended Research Applications for SKF-86002 Based on Quantitative Differentiation


Dissecting Arachidonic Acid Pathway Crosstalk in In Vitro Eicosanoid Studies

SKF-86002 is uniquely suited for experiments requiring simultaneous inhibition of both COX and 5-LO arms of arachidonic acid metabolism. In protocols where selective COX inhibitors (naproxen, indomethacin) or selective 5-LO inhibitors fail to block the complementary pathway, SKF-86002 provides a single-agent control for dual-pathway blockade [1]. Researchers studying leukotriene-prostaglandin interplay in inflammatory cascades should select SKF-86002 over single-target p38α inhibitors (e.g., SB203580, BIRB-796) that lack intrinsic COX/5-LO activity.

Validating Inflammation Models Resistant to Selective COX Inhibition

In vivo inflammation models driven by arachidonic acid-induced edema or carrageenan-induced cell infiltration are insensitive to selective COX inhibitors such as naproxen and indomethacin [1]. SKF-86002 demonstrates robust efficacy in these COX-resistant models via its 5-LO inhibitory component, making it an essential positive control for establishing the 5-LO-dependence of an inflammatory phenotype [2]. Procurement of SKF-86002 is indicated when establishing or validating such models.

Studies Requiring Partial p38α Pathway Inhibition with Rapid Reversibility

For cellular or biochemical assays where complete p38α MAPK ablation (achievable with ultra-high-affinity inhibitors such as BIRB-796 or p38 INH.1) would obscure physiological readouts, SKF-86002 provides moderate binding affinity (Ka ≈ 10⁷ M⁻¹) with rapid reversibility [1]. Unlike the slow-binding kinetics of BIRB-796 [2], SKF-86002 permits washout and recovery experiments without confounding residence-time effects. Select SKF-86002 over clinical-stage p38α inhibitors when reversible, titratable inhibition is required.

p38α MAPK Reference Inhibitor in Neurodegeneration Models (DLB/PD)

SKF-86002 has been validated in a 2023 Science Translational Medicine study as a tool to inhibit p38α/β MAPK in cellular and in vivo mouse models of dementia with Lewy bodies (DLB) and Parkinson's disease (PD), where it reduced α-synuclein accumulation, restored synaptic p38γ MAPK, and corrected behavioral deficits [1]. Researchers investigating p38α-p38γ crosstalk in synucleinopathies should reference this validated dosing and outcome paradigm rather than substituting with untested p38α inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKF-86002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.